molecular formula C17H18N4O B2935257 Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1189448-91-6

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Cat. No.: B2935257
CAS No.: 1189448-91-6
M. Wt: 294.358
InChI Key: GZLIJRGFRPPJEL-UHFFFAOYSA-N
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Description

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a complex organic compound that features an indole ring, a pyrrolidine ring, and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the indole and pyridazine rings, followed by the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole ring structure.

    Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine-2,5-dione contain the pyrrolidine ring.

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid and pyridazinone feature the pyridazine ring.

Uniqueness

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLIJRGFRPPJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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